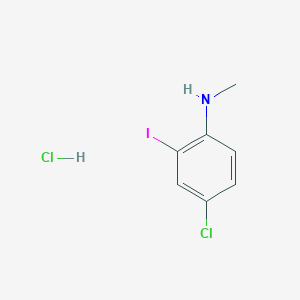

4-chloro-2-iodo-N-methylaniline hydrochloride

Beschreibung

4-Chloro-2-iodo-N-methylaniline hydrochloride is a halogenated aromatic amine hydrochloride salt characterized by substitutions at the 2- and 4-positions of the benzene ring. The iodine substituent at the 2-position distinguishes it from methyl or methoxymethyl-substituted analogs, imparting unique steric and electronic properties. The hydrochloride salt enhances solubility in polar solvents, a common feature of such derivatives . The molecular formula is likely C₇H₈ClIN·HCl, with a higher molecular weight (~317.4 g/mol) compared to methyl-substituted analogs due to iodine’s atomic mass.

Eigenschaften

Molekularformel |

C7H8Cl2IN |

|---|---|

Molekulargewicht |

303.95 g/mol |

IUPAC-Name |

4-chloro-2-iodo-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H7ClIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H |

InChI-Schlüssel |

AMRWGZFUALNQCM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C=C(C=C1)Cl)I.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The most common approach involves direct electrophilic iodination of N-methylaniline or its substituted derivatives. This method typically employs iodine (I₂) in the presence of a suitable oxidizing agent and a base or catalyst to facilitate the substitution at the ortho position relative to the amino group.

Reaction Conditions and Reagents

- Reagents: Iodine (I₂), potassium iodide (KI), oxidants such as hydrogen peroxide (H₂O₂), or other mild oxidants.

- Solvents: Organic solvents like acetic acid, ethanol, or dichloromethane (DCM) are used to dissolve reactants.

- Catalysts/Bases: Sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), or organic bases like pyridine or DMAP (4-Dimethylaminopyridine) to enhance electrophilic substitution.

- Temperature: Typically performed at room temperature or slightly elevated temperatures (up to 50°C) to optimize reaction rate and selectivity.

Reaction Mechanism

Electrophilic substitution involves iodine acting as the electrophile, with the amino group activating the ortho position via its electron-donating effect. The oxidant converts I₂ into the more reactive I⁺ species, facilitating substitution.

Representative Procedure & Data

- In a study, 4-chloroaniline was reacted with iodine and potassium iodide in a mixture of water and acetic acid, with NaHCO₃ as a base, achieving a 70% yield of 4-chloro-2-iodoaniline under mild conditions (Table 1,).

- The reaction was monitored via TLC, and purification involved column chromatography with ethyl acetate/hexane mixtures.

Reaction Yield & Purity

Yields typically range from 70% to 90%, with high regioselectivity for the ortho position, especially when the amino group is free and the reaction is carefully controlled.

Iodination Using Aromatic Amines and Iodinating Reagents

Methodology

A more specific approach involves starting from N-methylated aniline derivatives, followed by selective iodination at the ortho position. This method often employs reagents like N-iodosuccinimide (NIS) or DBDABCODCI (a diazonium-based iodine donor) for high selectivity.

Reaction Conditions

- Reagents: N-iodosuccinimide (NIS), DBDABCODCI, or iodine with oxidants.

- Solvents: Dichloromethane (DCM), methanol, or acetonitrile.

- Bases: Sodium bicarbonate or pyridine to neutralize acids formed during the reaction.

- Temperature: Usually performed at room temperature or slightly cooled (0–25°C) to control regioselectivity.

Research Findings

Advantages

- High regioselectivity for ortho-iodination.

- Good yields and minimal formation of by-products.

- Compatibility with various substituents on the aromatic ring.

Decarboxylative Iodination of Aromatic Carboxylic Acids

Alternative Approach

This method involves starting from anthranilic acids (o-aminobenzoic acids), which are subjected to decarboxylative iodination using iodine and potassium iodide under oxygen atmosphere, often without transition metals or strong bases.

Reaction Conditions

- Reagents: Iodine (I₂), potassium iodide (KI).

- Solvent: Water or acetic acid.

- Temperature: Mild heating (around 80°C).

- Oxidants: Sometimes oxygen or air is used to facilitate decarboxylation and iodination.

Research Data

- This route provides a straightforward pathway to iodinated aniline derivatives with good regioselectivity, especially for ortho-iodination, and is suitable for large-scale synthesis.

Industrial-Scale Synthesis Techniques

Process Optimization

- Continuous flow reactors are employed to enhance heat dissipation, reaction control, and scalability.

- Solvent choice and reagent stoichiometry are optimized to maximize yield and minimize by-products.

- Purification involves crystallization or chromatography, depending on purity requirements.

Yield & Purity

- Industrial processes often achieve yields exceeding 85%, with high purity suitable for subsequent transformations into hydrochloride salts.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Iodination with I₂/KI | Iodine, KI, H₂O₂, NaHCO₃ | Water/Acetic acid | Room temp | 70-90 | Regioselective, mild conditions |

| Iodination with DBDABCODCI | DBDABCODCI, NaHCO₃ | DCM/MeOH | Room temp | 70 | High regioselectivity |

| Decarboxylative Iodination | I₂, KI | Water/Acetic acid | ~80°C | 80+ | Suitable for large scale |

| Industrial Flow Process | Various | Organic solvents | Controlled | >85 | High purity, scalable |

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl group.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones or other oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-iodo-N-methylaniline hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-chloro-2-iodo-N-methylaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

Key Observations :

Key Findings :

Key Insights :

- Toxicity: Methyl and ethyl substituents correlate with higher carcinogenic risk compared to bulkier groups like iodine .

- Therapeutic Potential: N-methylation and iodine’s radiopacity may position the target compound for imaging or targeted therapies .

Analytical and Regulatory Considerations

Biologische Aktivität

4-Chloro-2-iodo-N-methylaniline hydrochloride is an organic compound with significant potential in various biological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H8ClI N

- Molecular Weight : 237.5 g/mol

- IUPAC Name : 4-chloro-2-iodo-N-methylaniline hydrochloride

The biological activity of 4-chloro-2-iodo-N-methylaniline hydrochloride is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling and proliferation.

Biological Activity Overview

-

Anticancer Activity :

- Several studies have explored the compound's efficacy against various cancer cell lines. For instance, it demonstrated cytotoxic effects on human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) with IC50 values in the micromolar range.

- A flow cytometry assay revealed that the compound induces apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

-

Antimicrobial Properties :

- The compound has shown promise as an antimicrobial agent. In vitro tests indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- The introduction of halogen atoms (chlorine and iodine) into the molecular structure enhances its antibacterial properties.

-

Neuroprotective Effects :

- Preliminary studies suggest that 4-chloro-2-iodo-N-methylaniline hydrochloride may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of 4-chloro-2-iodo-N-methylaniline hydrochloride on multiple cancer cell lines, revealing IC50 values ranging from 0.5 to 5 µM depending on the cell type. The compound exhibited a dose-dependent response, indicating its potential for further development as an anticancer agent.

-

Antimicrobial Testing :

- In a comparative study against standard antibiotics, 4-chloro-2-iodo-N-methylaniline hydrochloride showed MIC values of 64 µg/mL against Staphylococcus aureus and 120 µg/mL against Escherichia coli, demonstrating its effectiveness as an antimicrobial agent.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.